molecular formula C16H12O4 B155450 Pallidiflorin CAS No. 133086-79-0

Pallidiflorin

Cat. No. B155450
M. Wt: 268.26 g/mol
InChI Key: YCUNGEJJOMKCGZ-UHFFFAOYSA-N
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Description

Pallidiflorin is a chemical compound with the molecular formula C16H12O4 . It is also known by the systematic name 5-Hydroxy-4’-methoxyisoflavone .


Synthesis Analysis

The synthesis of pallidiflorin involves complex chemical reactions. For instance, two metal complexes were synthesized by reacting sodium 5-hydroxy-4’-methoxyisoflavone-3’-sulfonate (C16H11O7SNa) with MnSO4·4H2O or Al(NO3)2·6H2O .


Molecular Structure Analysis

The molecular structure of pallidiflorin consists of 16 carbon atoms, 12 hydrogen atoms, and 4 oxygen atoms . The exact mass of pallidiflorin is calculated to be 268.07356 .


Physical And Chemical Properties Analysis

Pallidiflorin has a density of 1.329g/cm3, a boiling point of 456ºC at 760mmHg, and a flash point of 173.4ºC . Its molecular weight is 268.26400 .

Scientific Research Applications

Molecular Identification and Authentication

  • Fritillaria pallidiflora Schrenk, a commonly used antitussive herb, is often confused with other species, impacting its therapeutic effects. Molecular authentication methods based on nuclear ribosomal DNA internal transcribed spacer (nrDNA ITS) sequences have been developed for accurate identification of F. pallidiflora, using diagnostic PCR and PCR-RFLP approaches (Wang et al., 2005).

Alkaloid Discovery

  • Narcissus pallidiflorus contains a heterodimer alkaloid named pallidiflorine, identified mainly through NMR spectroscopy. This discovery adds to the understanding of the chemical composition of Narcissus species and their potential applications (Codina et al., 1990).

Antitumor Activity

  • The isosteroidal alkaloid chuanbeinone, derived from Bulbus of Fritillaria pallidiflora, has shown significant in vitro and in vivo antitumor activity. This compound induces apoptosis and cell cycle arrest in cancer cells, suggesting its potential as a novel antitumor agent (Wang et al., 2015).

Biogenetic Studies and Biological Activity

  • Pallidiflorine, a complex alkaloid obtained from Narcissus pallidiflorus, has been studied for its biogenetic pathways and potential health benefits. These studies contribute to the understanding of the biosynthesis of Amaryllidaceae alkaloids and their biological activities (Lewis, 1991).

Neuroprotective and Anti-Depressive Properties

  • Paeoniflorin, a monoterpenoid glycoside related to pallidiflorin, exhibits potential anti-depressive properties. Studies suggest its effectiveness in upregulating neurotransmitters and promoting neuroprotection, highlighting its potential in depression treatment (Wang et al., 2021).

Chemotaxonomic Significance

  • Glycyrrhiza pallidiflora Maxim., containing pallidiflorin, shows chemotaxonomic significance. Pallidiflorin serves as a fingerprint for this species, contributing to our understanding of plant taxonomy and phytochemistry (Dai et al., 2021).

Discovery Support in Drug Research

  • Tools developed to analyze scientific literature for novel hypotheses have been employed to find new therapeutic uses for existing drugs, showcasing the role of such approaches in pharmacological research (Weeber et al., 2003).

properties

IUPAC Name

5-hydroxy-3-(4-methoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O4/c1-19-11-7-5-10(6-8-11)12-9-20-14-4-2-3-13(17)15(14)16(12)18/h2-9,17H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCUNGEJJOMKCGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=COC3=CC=CC(=C3C2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80157945
Record name Pallidiflorin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80157945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pallidiflorin

CAS RN

133086-79-0
Record name Pallidiflorin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133086790
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pallidiflorin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80157945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
42
Citations
EE Shults, MM Shakirov, MA Pokrovsky… - Natural product …, 2017 - Taylor & Francis
Twenty-one phenolic compounds (1–21) including dihydrocinnamic acid, isoflavonoids, flavonoids, coumestans, pterocarpans, chalcones, isoflavan and isoflaven, were isolated from …
Number of citations: 28 www.tandfonline.com
R Ding, T Wei, QY Wang, T Wang… - … für anorganische und …, 2015 - Wiley Online Library
… In this paper, a water-soluble derivative of pallidiflorin, sodium 5-hydroxy-4′-methoxyisoflavone-3′-sulfonate was synthesized by sulfonation of pallidiflorin and it was assembled with …
Number of citations: 1 onlinelibrary.wiley.com
C Dai, S Wang, C De Souza, YY Li, C Zhou… - Biochemical Systematics …, 2021 - Elsevier
… Moreover, pallidiflorin can be served as a fingerprint for G. pallidiflora, macedonic acid and echinatin can be recognized as biomarkers for Glycyrrhiza, while formononetin, afrormosin …
Number of citations: 2 www.sciencedirect.com
P Wang, Q Yin, A Zhang, H Sun, X Wu… - Pharmacognosy …, 2014 - ncbi.nlm.nih.gov
Background: Shaoyao-Gancao decoction (SGD), a traditional Chinese medicine formula, has been used for the treatment of abdominal pain and dysmenorrhea disease in Asia over …
Number of citations: 31 www.ncbi.nlm.nih.gov
J Shi, ZT Zhang - Russian Journal of Coordination Chemistry, 2019 - Springer
… The sulfo-group is a vital bridge between the hydrophilic region and the hydrophobic region, which improves the water-soluble ability and prompts the versatile assembly of pallidiflorin …
Number of citations: 2 link.springer.com
JH Liu, SS Yang, YQ Fu, CL Yuan… - Yao xue xue bao= Acta …, 1990 - europepmc.org
… V is a new compound, named pallidiflorin. Studies of the chemical structure of II are in progress. …
Number of citations: 17 europepmc.org
PM Dewick - The Flavonoids Advances in Research Since …, 2017 - api.taylorfrancis.com
… pallidiflorin (5-hydroxy-4' -methoxyisoflavone) from Glycyrrhiza pallidiflora rhizomes (Liu er al., 1990). These compounds are the only examples of iso… ISOFLA V ONES Pallidiflorin …
Number of citations: 310 api.taylorfrancis.com
H SEKIZAKI, R YOKOSAWA, C CHINEN… - Biological and …, 1993 - jstage.jst.go.jp
Nineteen isoflavones were synthesized and their attracting activity to Aphanomyces euteiches zoospore were investigated. Isoflavones (1, 2, 4, 16 and 19) with an unsubstituted B ring …
Number of citations: 64 www.jstage.jst.go.jp
HMA Almaali, HR Muhsin, WSA Alabrahemy, M Yousif… - saspublishers.com
The influenza virus is known to cause illnesses worldwide, sometimes epidemics or even cause pandemics. Many efforts are done to reach the best treatment strategy to reach agents …
Number of citations: 2 www.saspublishers.com
GGC Kuhnle - 2012 - api.taylorfrancis.com
Isoflavones are the largest group of isoflavonoids, a distinctive subclass of flavonoids (Figure 19.1). By 2007,~ 1600 isoflavonoids had been characterized and described (Tahara, 2007)…
Number of citations: 1 api.taylorfrancis.com

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